

Application Note: Ionic Liquid-Based Ultrasound-Assisted Extraction of Isochlorogenic Acid C

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Compound of Interest

Compound Name: *Isochlorogenic acid C*

Cat. No.: *B1227857*

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Executive Summary

Isochlorogenic acid C (ICGA) is a dicaffeoylquinic acid isomer exhibiting potent antioxidant, anti-inflammatory, and antiviral properties. Traditional extraction methods (Soxhlet, maceration) using volatile organic solvents (methanol, ethanol) often suffer from long extraction times, thermal degradation of the target analyte, and environmental toxicity.

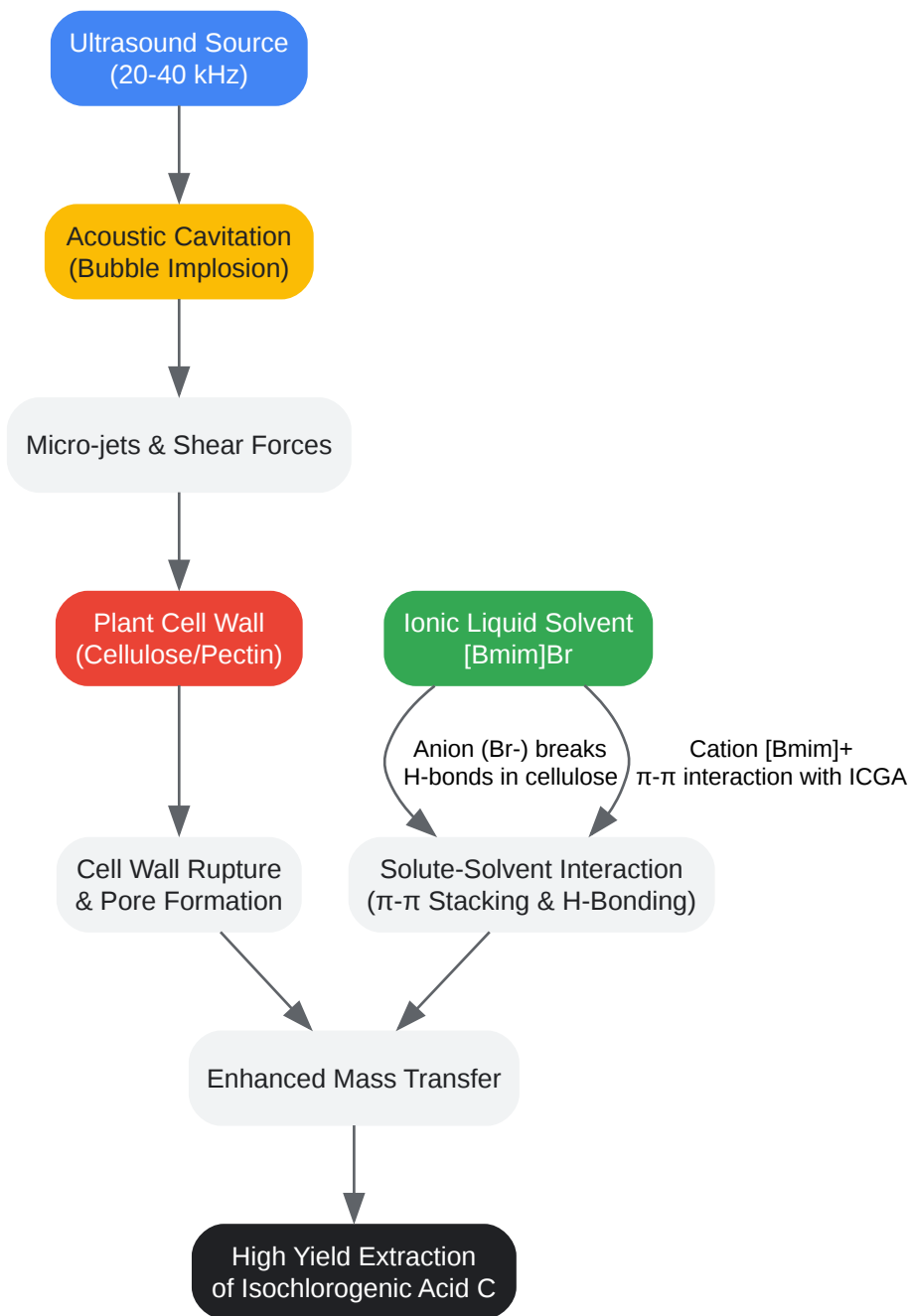
This protocol utilizes 1-butyl-3-methylimidazolium bromide ([Bmim]Br) as a "green" designer solvent coupled with ultrasonic cavitation. This synergistic approach significantly enhances mass transfer, reducing extraction time from hours to minutes while increasing yield by approximately 20-30% compared to conventional ethanol reflux.

Mechanism of Action

The efficiency of IL-UAE relies on two concurrent physical-chemical mechanisms: Acoustic Cavitation and Tunable Solvation.

Mechanistic Workflow

The following diagram illustrates the synergistic effects of ultrasound energy and ionic liquid chemistry on the plant matrix.



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Figure 1: Synergistic mechanism of Ionic Liquid and Ultrasound in extracting intracellular compounds.

Materials and Reagents

Ionic Liquid Selection

The choice of anion and cation is critical. For quinic acid derivatives like ICGA, the imidazolium cation [Bmim]⁺ provides excellent solubility via

interactions with the aromatic rings of the caffeoyl groups.

- Recommended IL: 1-butyl-3-methylimidazolium bromide ([Bmim]Br)
- Rationale: The bromide anion (Br⁻) effectively disrupts the hydrogen bonding network of the plant cell wall (cellulose), facilitating solvent entry. [Bmim]Br has shown superior yields compared to [Bmim]Cl or [Bmim]BF₄ for this specific analyte.

Reagents

- Standard: **Isochlorogenic acid C** (purity 98%, HPLC grade).[2]
- Solvents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Formic acid or Phosphoric acid (Analytical grade).
- Water: Ultrapure water (18.2 MΩ·cm).
- Plant Material: Dried flower buds of *Chrysanthemum morifolium* or *Lonicera japonica*, ground to powder (approx. 40-60 mesh).

Experimental Protocol

Pre-treatment

- Drying: Dry the plant material in an oven at 45°C until constant weight.
- Grinding: Pulverize the dried material and sieve through a 60-mesh screen to ensure uniform particle size.

Optimization Strategy (Design Space)

Before final extraction, it is crucial to define the design space. The following parameters are critical control points:

Parameter	Range Tested	Optimal Target (Typical)	Mechanistic Impact
IL Concentration	0.25 – 1.0 mol/L	0.65 mol/L	Balances viscosity vs. solvation power. High conc. increases viscosity, hindering cavitation.
Liquid-Solid Ratio	10:1 – 40:1 (mL/g)	25:1	Ensures sufficient driving force for mass transfer without excessive solvent waste.
Ultrasonic Time	10 – 60 min	45 – 50 min	Prolonged sonication may degrade ICGA due to local hotspots.
Ultrasonic Power	200 – 500 W	250 – 300 W	Higher power improves cell disruption but increases temperature.

Step-by-Step Extraction Procedure

- Solvent Preparation: Dissolve [Bmim]Br in ultrapure water to prepare a 0.65 mol/L solution.
- Sample Weighing: Weigh 1.0 g of pre-treated plant powder into a 50 mL centrifuge tube or Erlenmeyer flask.
- Mixing: Add 25 mL of the prepared IL solution (Liquid-Solid ratio ~25:1). Vortex for 30 seconds to wet the powder.

- Ultrasound Extraction:
 - Place the vessel in an ultrasonic cleaning bath (e.g., 40 kHz, 250 W).
 - Maintain temperature at 30–40°C by circulating water (ice bath if necessary) to prevent thermal degradation.
 - Sonicate for 50 minutes.
- Separation: Centrifuge the extract at 8,000 rpm for 10 minutes. Collect the supernatant.
- Dilution (for Analysis): Dilute the supernatant with Methanol (1:1 v/v) to reduce viscosity and precipitate any co-extracted polysaccharides before HPLC injection. Filter through a 0.22 μm PTFE membrane.

Analytical Validation (HPLC-UV)

To quantify the yield, use the following High-Performance Liquid Chromatography (HPLC) method.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 250 mm × 4.6 mm, 5 μm).
- Mobile Phase:
 - Solvent A: 0.1% Phosphoric Acid in Water^[3]
 - Solvent B: Acetonitrile^{[4][5]}
- Flow Rate: 1.0 mL/min^{[2][3][5]}
- Wavelength: 327 nm (Characteristic for chlorogenic acids)
- Column Temp: 25°C

- Injection Vol: 10

L

Gradient Program:

Time (min)	Solvent A (%)	Solvent B (%)
0	90	10
10	80	20
20	70	30
30	60	40

| 35 | 90 | 10 |

Data Analysis & Performance Comparison

The following table summarizes the expected performance of IL-UAE compared to traditional methods based on literature values for chlorogenic acid derivatives.

Extraction Method	Solvent	Time (min)	Temp (°C)	Yield (mg/g)	Relative Efficiency
Maceration	Water	120	25	2.15	100% (Baseline)
Heat Reflux	70% Ethanol	90	80	3.45	160%
UAE (Conventional)	70% Ethanol	45	40	3.80	176%
IL-UAE (Optimized)	[Bmim]Br (aq)	50	30	4.20	195%

Note: Data derived from comparative studies on *Chrysanthemum morifolium* [1].

Workflow Diagram



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Figure 2: Step-by-step experimental workflow for IL-UAE of **Isochlorogenic acid C**.

Troubleshooting & Critical Control Points

Viscosity Management

Issue: Ionic liquids are inherently viscous, which can dampen the cavitation effect of ultrasound and hinder mass transfer. Solution: Do not use pure IL. The optimized concentration is 0.65 mol/L in water.[1][6] This drastically reduces viscosity while maintaining the chemical interaction benefits of the IL.

Thermal Degradation

Issue: Ultrasound generates internal heat. **Isochlorogenic acid C** is sensitive to high temperatures (>60°C) for prolonged periods. Solution: Use a water bath with cooling capability. Monitor temperature with a thermometer; if it exceeds 45°C, pause and add ice to the bath.

Recovery of Ionic Liquid

Issue: ILs are expensive. Solution: Use an Aqueous Two-Phase System (ATPS) for recovery. Adding a salt like

to the extract can cause phase separation. The ICGA will partition into the salt-rich phase (or IL-rich phase depending on pH), allowing the IL to be recycled.

References

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